molecular formula C11H10N4O3 B13873112 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester CAS No. 36286-79-0

2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester

Cat. No.: B13873112
CAS No.: 36286-79-0
M. Wt: 246.22 g/mol
InChI Key: NDKNJYTZXPCJNH-UHFFFAOYSA-N
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Description

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester is a heterocyclic compound with a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid methyl ester
  • 2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid propyl ester

Uniqueness

2,5-Dihydro-5-oxo-3-(2-pyridinyl)-1,2,4-Triazine-6-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

36286-79-0

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 5-oxo-3-pyridin-2-yl-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C11H10N4O3/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-5-3-4-6-12-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

NDKNJYTZXPCJNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=N2

Origin of Product

United States

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